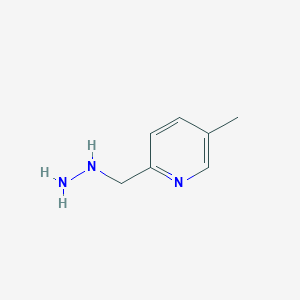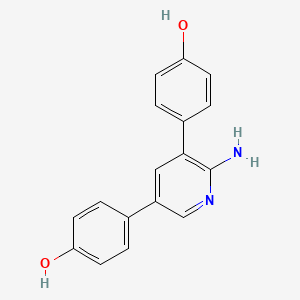
4,4'-(2-Aminopyridine-3,5-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Aminopyridine-3,5-diyl)diphenol is an organic compound characterized by the presence of an aminopyridine group and two phenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol typically involves the reaction of 2-aminopyridine with phenol derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the coupling reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol may involve continuous flow reactors to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalysts can further improve the yield and purity of the compound.
化学反应分析
Types of Reactions
4,4’-(2-Aminopyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The aminopyridine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
4,4’-(2-Aminopyridine-3,5-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with enzymes and receptors, potentially inhibiting their activity. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
- 4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid
- 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
Uniqueness
4,4’-(2-Aminopyridine-3,5-diyl)diphenol is unique due to the presence of both aminopyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
4-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H14N2O2/c18-17-16(12-3-7-15(21)8-4-12)9-13(10-19-17)11-1-5-14(20)6-2-11/h1-10,20-21H,(H2,18,19) |
InChI 键 |
KMMCDEQCSKZIRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


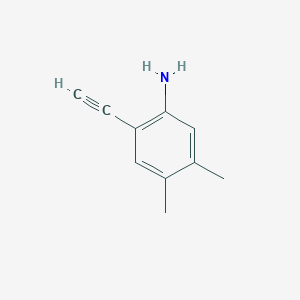
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
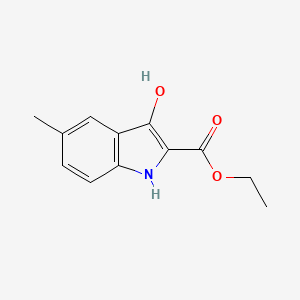
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
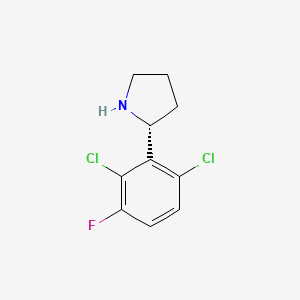
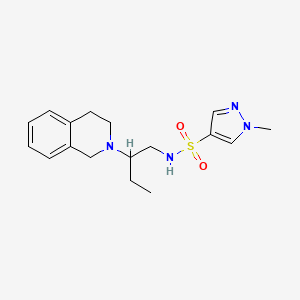
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
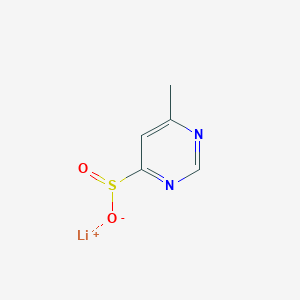
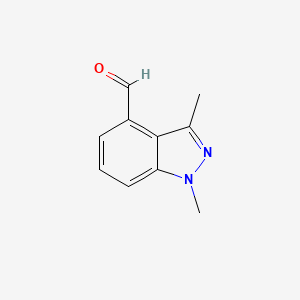
![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)
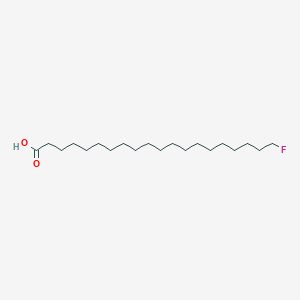
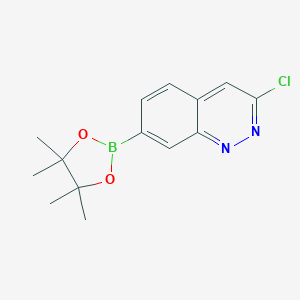
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
